Hydroxy-PEG1-acid sodium salt
Description
Evolution of Polyethylene (B3416737) Glycol (PEG) Derivatives in Scientific Inquiry
The journey of PEG in biological applications commenced in the 1970s with the primary goal of modifying proteins to reduce immunogenicity and prolong their therapeutic effects. nih.govbiochempeg.com The initial PEG derivatives were often polydisperse, meaning they consisted of a mixture of molecules with varying chain lengths and molecular weights. acs.org This heterogeneity presented challenges in reproducibility and characterization. acs.org
The 1990s marked a significant milestone with the development of monodisperse or discrete PEG (dPEG®) linkers. chempep.combroadpharm.com These compounds have a precisely defined number of ethylene (B1197577) glycol units, offering a single, specific molecular weight. broadpharm.com This advancement enabled more precise and controlled bioconjugation strategies. chempep.com The evolution continued from simple linear chains to more complex architectures like branched, Y-shaped, and multi-arm PEGs, each designed to meet specific research needs. sigmaaldrich.comnih.gov
Significance of Short-Chain PEG Linkers in Contemporary Research
While long PEG chains are valued for their ability to improve solubility and reduce immunogenicity, short-chain PEG linkers (e.g., PEG1-PEG12) have gained prominence for distinct applications. precisepeg.com These shorter linkers are ideal for compact labeling and situations where minimal steric hindrance is crucial for maintaining the biological activity of the conjugated molecule. precisepeg.com They offer a more favorable receptor-ligand interaction by limiting the conformational freedom of the attached ligand. dovepress.comnih.gov The predictable and straightforward molecular behavior of short-chain PEGs, coupled with their easier synthesis, makes them valuable tools in modern research. precisepeg.com
Contextualizing Hydroxy-PEG1-acid Sodium Salt within Advanced Bioconjugation Chemistry
This compound emerges as a key player in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). glpbio.commedchemexpress.com Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. Hydrophilic PEG spacers, such as the one in this compound, are instrumental in increasing the solubility of the resulting conjugate in aqueous media. medchemexpress.combroadpharm.com
This compound is classified as a monofunctional PEG linker. sigmaaldrich.comcd-bioparticles.net This means it possesses a single reactive functional group at one end, while the other end is typically inert or can be derivatized. walshmedicalmedia.comcd-bioparticles.net Monofunctional PEGs are crucial for PEGylation, surface conjugation, and coating nanoparticles, as they prevent the unwanted cross-linking reactions that can occur with bifunctional PEGs. biochempeg.comsigmaaldrich.com The use of a monofunctional linker ensures a more controlled and specific conjugation to the target molecule. cd-bioparticles.net
This particular linker contains a single ethylene glycol unit, making it a very short and well-defined spacer. glpbio.commedchemexpress.com Its structure provides a precise and minimal distance between the conjugated molecules.
The defining characteristic of this compound lies in its two distinct terminal functional groups: a hydroxyl (-OH) group and a carboxylic acid group, which is stabilized as a sodium salt (-COONa). medchemexpress.combroadpharm.com The free acid form of this compound is inherently unstable as the hydroxyl group can react with the carboxylic acid to form a polymer. medchemexpress.combroadpharm.combroadpharm.com The sodium salt form provides stability for storage and handling. medchemexpress.combroadpharm.combroadpharm.com
The terminal carboxylic acid is a key reactive site. In the presence of activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), it can readily react with primary amine groups (e.g., on lysine (B10760008) residues of proteins) to form a stable amide bond. broadpharm.combroadpharm.com
The hydroxyl group, on the other hand, offers further versatility. While it is less reactive than the carboxylic acid under many standard bioconjugation conditions, it can be derivatized or replaced with other reactive functional groups. medchemexpress.combroadpharm.combroadpharm.com This allows for sequential or orthogonal conjugation strategies, where different molecules can be attached to each end of the PEG linker. For instance, the hydroxyl group can be activated or converted to other functionalities for subsequent reactions. nih.govcreativepegworks.com This dual-functionality, albeit with one group being more readily reactive, provides researchers with a powerful tool for creating complex and precisely defined bioconjugates.
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C5H9NaO4 | broadpharm.commedchemexpress.com |
| Molecular Weight | 156.11 g/mol | medchemexpress.com |
| CAS Number | 2855229-28-4 | broadpharm.commedchemexpress.com |
| Appearance | Varies (often a solid) | N/A |
| Solubility | Soluble in aqueous media | medchemexpress.combroadpharm.com |
| Storage | Typically at -20°C for long-term stability | broadpharm.combroadpharm.combroadpharm.com |
| Purity | High purity (e.g., >95% or >98%) is common for research-grade material | broadpharm.combroadpharm.com |
Synthetic Pathways to this compound and Its Building Blocks
The synthesis of this compound, a valuable bifunctional linker in bioconjugation and materials science, involves multi-step chemical strategies. These strategies focus on the precise construction of its short-chain polyethylene glycol (PEG) backbone and the introduction of terminal hydroxyl and carboxylic acid functionalities.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H9NaO4 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
sodium 3-(2-hydroxyethoxy)propanoate |
InChI |
InChI=1S/C5H10O4.Na/c6-2-4-9-3-1-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 |
InChI Key |
CTAOUTPCLXWLER-UHFFFAOYSA-M |
Canonical SMILES |
C(COCCO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Hydroxy Peg1 Acid Sodium Salt and Its Precursors
Nucleophilic Substitution Reactions for Hydroxyl Group Derivatization
The derivatization of the terminal hydroxyl group on a polyethylene (B3416737) glycol (PEG) chain is a critical step in the synthesis of heterobifunctional PEG linkers, including the precursors to Hydroxy-PEG1-acid sodium salt. Nucleophilic substitution is a primary strategy employed for this purpose. This approach typically involves a two-step process: first, the activation of the hydroxyl group by converting it into a more effective leaving group, and second, the substitution of this activated group by a nucleophile to introduce the desired functionality. mdpi.comconicet.gov.ar
A common method for activating the hydroxyl group is to convert it into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). mdpi.comamerigoscientific.com These groups are excellent leaving groups, facilitating subsequent nucleophilic attack. amerigoscientific.commedchemexpress.combroadpharm.com The reaction is typically carried out by treating the PEG precursor with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534). conicet.gov.ar For the synthesis of a monofunctionalized PEG, selective monotosylation or monomesylation of a symmetrical diol like ethylene (B1197577) glycol can be achieved by carefully controlling stoichiometric ratios or by using specific catalytic systems. mdpi.com
Once the hydroxyl group is activated, a variety of nucleophiles can be introduced. To synthesize a precursor for Hydroxy-PEG1-acid, a nucleophile that can be converted into a carboxylic acid is required. A classic example is the use of a cyanide anion (e.g., from NaCN or KCN) to displace the tosylate or mesylate group. The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. libretexts.org
Another pathway involves using a protected carboxylate as the nucleophile. For instance, the sodium salt of a protected mercaptoacetic acid could be used to displace a tosylate group, followed by deprotection to reveal the carboxylic acid. A patent describes a similar process where a PEG-methanesulfonate is reacted with ethyl-3-mercaptopropionate in the presence of sodium hydroxide. google.com The resulting ester is then hydrolyzed to the carboxylic acid. google.com This method introduces a thioether linkage, resulting in a slightly different structure than a simple PEG chain.
The versatility of this approach allows for the synthesis of a wide array of heterobifunctional PEGs. By choosing the appropriate nucleophile, functionalities such as azides, amines, and thiols can be introduced at one terminus while retaining the hydroxyl group at the other. mdpi.com For example, reacting a monotosylated PEG with sodium azide (B81097) (NaN3) yields an azido-PEG-alcohol, while reaction with sodium hydrosulfide (B80085) (NaSH) can introduce a thiol group. mdpi.com These derivatives, while not direct precursors to the "acid" part of the target molecule, illustrate the broad applicability of the nucleophilic substitution methodology in PEG chemistry.
The table below summarizes key findings from research on the nucleophilic substitution for derivatizing PEG hydroxyl groups.
| Precursor | Reagent(s) | Reaction Type | Product Functionality | Research Finding |
| Symmetrical PEG-diol | p-Toluenesulfonyl chloride (TsCl), Silver Oxide (Ag2O), Potassium Iodide (KI) | Tosylation (Activation) | α-Tosyl-ω-hydroxyl PEG | Selective monotosylation of symmetrical diols can be achieved, creating a precursor for further nucleophilic substitution. mdpi.com |
| α-Tosyl-ω-hydroxyl PEG | Sodium Azide (NaN3) | Nucleophilic Substitution | α-Azide-ω-hydroxyl PEG | The tosyl group is an effective leaving group, allowing for efficient substitution with azide, achieving >95% functionalization. mdpi.com |
| α-Tosyl-ω-hydroxyl PEG | Sodium Hydrosulfide (NaSH) | Nucleophilic Substitution | α-Thiol-ω-hydroxyl PEG | A thiol group can be introduced by displacing the tosylate with hydrosulfide. mdpi.com |
| PEG-methanesulfonate | Ethyl-3-mercaptopropionate, Sodium Hydroxide | Nucleophilic Substitution & Saponification | α-Hydroxyl-ω-carboxyl-PEG (with thioether linkage) | A multi-step reaction involving substitution with a protected carboxylate followed by hydrolysis yields the final acid. google.com |
| Primary Alkyl Halide | Sodium Cyanide (NaCN) | Nucleophilic Substitution | Nitrile | A primary halogen can be converted to a nitrile via an SN2 reaction, which can then be hydrolyzed to a carboxylic acid. libretexts.org |
| mPEG | Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride), Pyridine | Tresylation (Activation) | mPEG-tresylate | Tresylates are highly reactive electrophiles used for the alkylation of nucleophilic groups on biomolecules. conicet.gov.ar |
Table 1. Research Findings on Nucleophilic Substitution for PEG Derivatization
Theoretical Frameworks and Mechanistic Insights in Hydroxy Peg1 Acid Sodium Salt Conjugation
Principles of PEGylation with Small Molecule Linkers
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. biochempeg.combiochempeg.com The use of small, discrete PEG (dPEG®) linkers like Hydroxy-PEG1-acid sodium salt provides precise control over the final conjugate's structure, which is often not possible with traditional, polydisperse PEG polymers. biochempeg.com This linker contains a single ethylene (B1197577) glycol unit, differentiating it from longer PEG chains, and possesses two distinct functional groups: a hydroxyl group and a carboxylic acid. axispharm.combroadpharm.com The sodium salt form of the carboxylic acid ensures stability for storage and handling, as the free acid form can be unstable. broadpharm.combroadpharm.commedchemexpress.com The hydrophilic PEG spacer enhances solubility in aqueous environments, a crucial factor for many biological applications. biochempeg.comaxispharm.combroadpharm.com
The length of the PEG chain is a critical parameter that influences not only the properties of the final conjugate but also the dynamics of the conjugation reaction itself. While longer PEG chains (e.g., PEG8, PEG12, or larger) are known to significantly increase the hydrodynamic radius of a molecule, thereby reducing renal clearance and enzymatic degradation, a short PEG1 linker offers distinct advantages during the synthesis phase. biochempeg.comtechnologynetworks.com
Longer PEG chains can impact protein conformation and dynamics, sometimes wrapping around the protein surface through noncovalent interactions. nih.gov This can create a protective "umbrella-like" structure but may also hinder the conjugation process by obscuring reactive sites. In contrast, the minimal length of a PEG1 linker is less likely to induce significant conformational changes or surface shielding on the target biomolecule prior to conjugation. This can lead to more predictable reaction kinetics. Studies comparing different PEG lengths have shown that while longer linkers can enhance the in vivo targeting ability of nanoparticles, the effect on in vitro cellular uptake efficiency is not always significantly different between formulations with various PEG lengths. dovepress.com The primary influence of the PEG1 linker on conjugation dynamics is therefore related to its minimal steric profile.
Table 1: Comparative Influence of PEG Chain Length on Conjugation Factors
| Feature | Hydroxy-PEG1-acid | Longer PEG Chains (e.g., PEG8, PEG2k) |
| Steric Hindrance | Minimal; allows greater accessibility to reactive sites. | Significant; can mask reactive sites and slow reaction rates. |
| Solubility of Linker | High in aqueous media. broadpharm.com | High in aqueous media. biochempeg.com |
| Conformational Impact on Substrate | Less likely to induce significant conformational changes prior to conjugation. | Can cause conformational shifts and surface "wrapping". nih.gov |
| Predictability of Reaction | Potentially more predictable due to reduced steric and conformational effects. | Reaction kinetics can be more complex and substrate-dependent. |
| Properties of Final Conjugate | Minimal increase in hydrodynamic size; primary effect is adding a functional handle. | Significant increase in hydrodynamic size, prolonged half-life, reduced immunogenicity. biochempeg.com |
Steric hindrance is a paramount consideration in bioconjugation chemistry. The bulky nature of many biomolecules and PEG chains can physically obstruct the approach of reactants to the desired functional groups. The use of macromolecular PEGs can block the activity of active agents at their target sites. Linear PEG chains are known to create steric hindrance that can inhibit protein adsorption and recognition by macrophages. rsc.org
The compact structure of this compound minimizes these steric challenges. Its single ethylene glycol unit provides sufficient spacing to extend the reactive carboxylic acid away from a potential carrier molecule without creating the large, sterically demanding corona associated with high-molecular-weight PEGs. acs.org This enhanced accessibility can lead to higher conjugation efficiencies and yields, particularly when targeting sterically constrained sites on a protein or other complex biomolecule.
Reaction Mechanisms Governing Bioconjugation with this compound
This compound is a heterobifunctional linker, meaning it has two different reactive groups. axispharm.com This allows for a two-step, controlled conjugation strategy. The carboxylic acid and the hydroxyl group can be addressed with distinct chemical reactions, enabling precise control over the construction of the final conjugate.
The terminal carboxylic acid is the primary site for initial conjugation, typically with primary amine groups present on biomolecules, such as the side chain of lysine (B10760008) residues. biosyn.com The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under physiological conditions because the basic amine will deprotonate the carboxylic acid, forming an unreactive carboxylate anion. openstax.orglibretexts.orglibretexts.org
Therefore, the carboxylic acid must first be "activated". This is commonly achieved using carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). openstax.orgfrontiersin.org The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group and is readily displaced by a nucleophilic primary amine, resulting in the formation of a stable amide bond. libretexts.org This method is a cornerstone of peptide synthesis and protein modification. openstax.orgfrontiersin.org
Table 2: Common Reagents for Activating Carboxylic Acids for Amine Coupling
| Activating Agent | Description |
| EDC (or EDAC) | A water-soluble carbodiimide, making it ideal for bioconjugation in aqueous buffers. frontiersin.org |
| DCC | A carbodiimide primarily used in organic synthesis; the dicyclohexylurea byproduct is not water-soluble. openstax.orglibretexts.org |
| HATU | A reagent that forms an activated ester intermediate, often used to minimize side reactions and improve efficiency. broadpharm.com |
After the carboxylic acid has been used for conjugation, the hydroxyl group remains available for a second, independent chemical transformation. This is the principle of orthogonal reactivity, where one functional group can be reacted selectively in the presence of the other. The hydroxyl group itself is not highly reactive but can be easily functionalized to introduce a wide variety of other chemical handles for subsequent bioorthogonal ligation reactions. broadpharm.comnih.gov
For example, the hydroxyl group can be:
Esterified with a molecule containing a carboxylic acid.
Converted to an azide (B81097) or alkyne for use in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Transformed into a maleimide for specific reaction with thiol groups (e.g., from cysteine residues).
Modified to carry a tetrazine for reaction with a trans-cyclooctene (B1233481) (TCO) in an inverse-electron-demand Diels-Alder reaction. biorxiv.org
This versatility allows for the assembly of complex conjugates where, for instance, a protein is first linked via the linker's carboxyl group, and then an imaging agent or a second biomolecule is attached via the modified hydroxyl group. nih.govresearchgate.net This stepwise approach is crucial for creating well-defined, homogeneous bioconjugates. nih.gov
Impact of Linker Chemistry and Connectivity on Conjugate Properties
The specific chemistry of the linker and the site of its attachment to a biomolecule profoundly influence the properties of the final conjugate. nih.govnih.gov The use of this compound imparts specific characteristics.
The inherent hydrophilicity of the PEG unit helps to increase the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic drugs or peptides. biochempeg.comaxispharm.com Even a single PEG unit can mitigate aggregation and improve handling.
Non-Cleavable Linkage Considerations
The use of this compound in bioconjugation strategies is fundamentally centered on its ability to form non-cleavable linkages. Unlike cleavable linkers, which are engineered with specific bonds (e.g., hydrazones, disulfides) designed to break under certain physiological conditions like acidic pH or the presence of reducing agents, non-cleavable linkers form highly stable, permanent covalent bonds. proteogenix.sciencebiochempeg.com When the terminal carboxylic acid of this compound reacts with a primary amine on a target molecule—such as a lysine residue on a protein—it forms a robust amide bond. creative-biogene.com
The stability of this amide bond is a critical feature. Under physiological conditions (pH ~7.4), the amide bond is exceptionally resistant to hydrolysis, with a half-life that can span hundreds of years, ensuring the integrity of the conjugate in circulation. nih.gov This stability prevents the premature release of the conjugated molecule and enhances plasma stability compared to conjugates with cleavable linkers. biochempeg.comcreative-biogene.com
The release mechanism for payloads attached via non-cleavable linkers like this compound is entirely dependent on the biological degradation of the carrier molecule. biochempeg.com For instance, in an antibody-drug conjugate (ADC), the entire construct must be internalized by the target cell, typically through endocytosis, and trafficked to the lysosome. proteogenix.science Within the lysosome, proteolytic enzymes degrade the antibody, leading to the release of the payload, which still has the linker and the attached amino acid residue (e.g., lysine) appended to it. biochempeg.comrsc.org This approach offers a distinct pharmacokinetic profile, characterized by high stability in circulation and a release mechanism that is contingent on cellular uptake and processing. proteogenix.sciencecreative-biogene.com
| Characteristic | Non-Cleavable Linkers (e.g., from Hydroxy-PEG1-acid) | Cleavable Linkers |
|---|---|---|
| Bond Type | Stable covalent bonds (e.g., Amide, Thioether) creative-biogene.com | Labile bonds (e.g., Disulfide, Hydrazone, Peptide) biochempeg.com |
| Stability in Circulation | High; resistant to hydrolysis and enzymatic cleavage proteogenix.sciencebiochempeg.com | Variable; designed to be stable in circulation but can be susceptible to premature cleavage proteogenix.science |
| Payload Release Mechanism | Requires complete degradation of the carrier molecule (e.g., antibody) in the lysosome proteogenix.sciencecreative-biogene.com | Triggered by specific physiological conditions (e.g., low pH, reducing environment, specific enzymes) biochempeg.com |
| Released Moiety | Payload with linker and attached amino acid residue rsc.org | Payload in or near its original, unmodified state |
| Key Advantage | Increased plasma stability and potentially a wider therapeutic window biochempeg.com | Controlled and targeted payload release at the site of action proteogenix.science |
Modulation of Molecular Interactions and Solubility in Aqueous Media
The conjugation of this compound to a molecule imparts the physicochemical properties of polyethylene glycol (PEG), significantly modulating the conjugate's interaction with its environment and enhancing its solubility. nih.govcreativepegworks.com PEG is a hydrophilic, flexible, and biocompatible polymer known for its ability to alter the pharmacokinetic and biophysical properties of conjugated molecules. nih.govresearchgate.net
The primary mechanism for increased solubility is the hydrophilic nature of the PEG chain. creativepegworks.comnih.gov Many therapeutic molecules, particularly proteins and small organic compounds, have poor water solubility, which limits their formulation and bioavailability. creativepegworks.comnih.gov By attaching even a short PEG chain like that from this compound, the resulting conjugate gains improved solubility in aqueous media. nih.gov The ethylene oxide units of the PEG chain readily form hydrogen bonds with water molecules, creating a hydration shell around the conjugate. biopharminternational.com This hydration layer effectively masks the often hydrophobic core of the parent molecule, preventing aggregation and increasing its solubility. rsc.orgruc.dk
Furthermore, PEGylation fundamentally alters intermolecular interactions. The PEG chain creates a dynamic, steric shield or "corona" over the surface of the conjugated molecule. biopharminternational.com This steric hindrance can:
Reduce Immunogenicity: By masking epitopes on the surface of therapeutic proteins, PEGylation can prevent or reduce recognition by the immune system. nih.govresearchgate.net
Prevent Proteolytic Degradation: The PEG layer can physically block the approach of proteolytic enzymes, thereby increasing the stability and circulation half-life of the protein. nih.govcreativepegworks.com
Decrease Nonspecific Binding: For PEGylated nanoparticles or proteins, the hydrophilic and neutral surface layer minimizes nonspecific interactions with other proteins and cells, a key factor in avoiding rapid clearance by the reticuloendothelial system. nih.gov
The impact of PEGylation on solubility is a well-documented phenomenon across a range of molecules, from small drugs to large proteins. The degree of solubility enhancement often correlates with the molecular weight and concentration of the PEG used. brieflands.com
| Compound | PEG Type/Size | Observation | Reference |
|---|---|---|---|
| Paclitaxel | Incorporated into PEGylated liposomes | PEGylation of nanoliposomes improved the encapsulation efficiency and solubility of the poorly soluble drug. semanticscholar.orgresearchgate.net | semanticscholar.orgresearchgate.net |
| Simvastatin | PEG 6000, 12000, 20000 | Phase solubility studies showed that the presence of PEGs significantly increased the aqueous solubility of Simvastatin, with higher molecular weight PEGs showing a greater effect. brieflands.com | brieflands.com |
| Ketoprofen | PEG 1000, 1500, 2000 | A linear correlation was observed between PEG concentration (up to 10% w/w) and the increase in Ketoprofen solubility in an acidic medium. mdpi.com | mdpi.com |
| Various Proteins | General PEGylation | PEGylation is a widely used method to increase the stability and solubility of therapeutic proteins in organic solvents and aqueous solutions, often preserving or even enhancing enzymatic activity. biopharminternational.comrsc.org | biopharminternational.comrsc.org |
Methodologies for Integration and Functionalization in Advanced Research Systems
Site-Specific and Non-Site-Specific Bioconjugation Strategies
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. Hydroxy-PEG1-acid sodium salt serves as a valuable linker in both random and targeted conjugation strategies.
Non-Site-Specific Conjugation: The most common non-site-specific approach involves the reaction of the activated carboxylic acid of the PEG linker with the ε-amino groups of lysine (B10760008) residues on the protein surface. nih.gov This typically results in a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different locations.
Site-Specific Conjugation: Achieving a homogeneous product through site-specific PEGylation is often desirable to ensure consistent efficacy and a well-defined pharmacological profile. nih.govnih.gov Strategies to achieve this include:
N-terminal PEGylation: By controlling the reaction pH, the α-amino group at the N-terminus of a protein can be selectively targeted due to its lower pKa compared to the ε-amino groups of lysine. nih.govnih.gov
Cysteine-Directed Conjugation: Genetically introducing a unique cysteine residue allows for specific modification at that site using thiol-reactive chemistry. While the carboxylic acid of this compound does not directly react with thiols, the hydroxyl group can be modified with a thiol-reactive moiety to facilitate this strategy. nih.govmdpi.com
Enzymatic Ligation: Enzymes like transglutaminase can be used to create a specific covalent bond between a glutamine residue on the protein and a primary amine, which can be introduced via the PEG linker. nih.gov
| Strategy | Target Residue | Key Principle | Outcome |
| Non-Site-Specific | Lysine | Reaction with ε-amino groups | Heterogeneous mixture of conjugates |
| Site-Specific (N-terminal) | N-terminal α-amino | pH-controlled reactivity | Homogeneous N-terminally linked conjugate |
| Site-Specific (Cysteine) | Cysteine | Introduction of a unique reactive thiol | Homogeneous conjugate at a defined site |
| Site-Specific (Enzymatic) | Glutamine | Enzyme-catalyzed bond formation | Homogeneous conjugate at a specific glutamine |
The functionalization of oligonucleotides and nucleic acids is crucial for applications in diagnostics, therapeutics, and nanotechnology. nih.govmdpi.com Attaching molecules like this compound can improve their stability, cellular uptake, and allow for the attachment of other functional moieties. nih.gov
Conjugation is typically achieved by incorporating an amino-modified nucleotide during solid-phase synthesis. The primary amine on the oligonucleotide can then be coupled with the activated carboxylic acid of this compound. mdpi.com This post-synthetic approach allows for the precise placement of the PEG linker at the 5' or 3' terminus, or even at internal positions within the nucleic acid sequence. nih.gov The resulting PEG-oligonucleotide conjugate can exhibit enhanced hybridization properties and can be used in applications such as affinity partitioning. nih.gov
| Molecule Type | Conjugation Method | Advantage of PEGylation |
| Oligonucleotides | Post-synthetic coupling to amino-modified nucleotide | Improved stability and cellular uptake |
| Nucleic Acids | Post-synthetic coupling to amino-modified nucleotide | Enhanced hybridization and affinity |
The surface functionalization of nanoparticles and polymeric structures is essential for their application in areas such as drug delivery and medical imaging. nih.govnih.gov Coating nanoparticles with PEG, a process often referred to as "stealth" technology, can help them evade the immune system, thereby prolonging their circulation time. nih.gov
This compound can be used to create a hydrophilic surface on nanoparticles. The carboxylic acid can be used to attach the linker to amine-functionalized nanoparticles, while the hydroxyl group provides a hydrophilic outer layer. researchgate.net This surface modification can improve the stability of the nanoparticles in biological fluids and prevent non-specific protein adsorption. nih.gov The short length of the PEG1 linker may be particularly advantageous in applications where a minimal increase in hydrodynamic size is desired. dovepress.comnih.gov
| Material | Functionalization Goal | Role of this compound |
| Nanoparticles | Enhance biocompatibility and circulation time | Forms a hydrophilic surface layer |
| Polymeric Structures | Improve stability and reduce protein adsorption | Provides a "stealth" coating |
Application in Polymeric Material Synthesis and Modification
The bifunctional nature of this compound also lends itself to the synthesis and modification of polymeric materials, enabling the creation of advanced materials with tailored properties for biomedical applications. universci.com
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for applications such as tissue engineering and drug delivery. nih.govmdpi.com this compound can be incorporated into hydrogel networks as a crosslinking agent or as a functional side chain.
For instance, the carboxylic acid can be reacted with amine groups on a polymer backbone, while the hydroxyl group can participate in a separate crosslinking reaction, such as esterification or etherification, to form the hydrogel network. researchgate.netmdpi.com The inclusion of this short, hydrophilic linker can influence the swelling properties, mechanical strength, and biocompatibility of the resulting hydrogel. nih.gov
| Hydrogel Property | Influence of this compound |
| Swelling Ratio | Can be tuned by the degree of incorporation |
| Mechanical Strength | Contributes to the crosslink density |
| Biocompatibility | The PEG component enhances biocompatibility |
Modifying the surface of materials and medical devices is critical for improving their biocompatibility and performance. cityu.edu.hknih.gov Surface modification with PEG can reduce protein adsorption and cell adhesion, thereby minimizing adverse biological responses. biochempeg.combibliotekanauki.pl
This compound can be covalently attached to surfaces that have been functionalized with amine groups. The carboxylic acid of the linker reacts with the surface amines to form a stable amide bond, presenting the hydrophilic hydroxyl group to the surrounding environment. broadpharm.com This creates a biocompatible surface that can be applied to a variety of materials, including bioceramics and other implantable devices. bibliotekanauki.pl
| Material/Device | Goal of Surface Modification | Outcome of using this compound |
| Bioceramics | Enhance biocompatibility | Reduced protein adsorption and improved tissue integration |
| Medical Implants | Minimize foreign body response | Creation of a "stealth" surface |
| Biosensors | Reduce non-specific binding | Improved signal-to-noise ratio |
Incorporation into Probe and Reporter Molecule Development
This compound serves as a versatile linker for the attachment of reporter moieties, such as radionuclides and fluorophores, to targeting molecules like peptides, antibodies, and small-molecule ligands. The short PEG1 chain enhances the water solubility of the resulting conjugate without adding significant steric bulk, a crucial factor for maintaining the biological activity of the targeting molecule. The terminal carboxylic acid and hydroxyl groups provide orthogonal handles for a variety of bioconjugation strategies.
Radiolabeling Strategies
In the field of nuclear medicine, the development of targeted radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) relies on the stable incorporation of a radionuclide into a targeting vector. Short-chain PEG linkers, such as Hydroxy-PEG1-acid, play a pivotal role in optimizing the pharmacokinetic properties of these radiotracers.
The introduction of a hydrophilic PEG linker can lead to reduced non-specific binding in vivo, thereby improving the signal-to-noise ratio and enhancing image quality. The bifunctional nature of this compound allows for the covalent attachment of a chelating agent, which securely holds the radionuclide, to the targeting biomolecule. For instance, the carboxylic acid end of the linker can be activated to form a stable amide bond with an amine group on a targeting peptide, while the hydroxyl group could be used for further modifications if necessary.
While specific studies detailing the use of this compound in clinically approved radiopharmaceuticals are not yet prevalent, the principles of its application are well-established within the broader context of PEGylated radiotracers. Research in this area often involves comparing linkers of varying lengths to fine-tune the biodistribution and clearance profile of a new radiopharmaceutical.
| Property | Effect of Short-Chain PEG Linker (e.g., Hydroxy-PEG1-acid) | Rationale |
|---|---|---|
| Aqueous Solubility | Increased | The hydrophilic ethylene (B1197577) glycol unit improves the solubility of hydrophobic targeting molecules and chelators. |
| In Vivo Circulation Time | Modulated | PEGylation can alter clearance rates; short linkers generally have a less pronounced effect on increasing circulation time compared to long-chain PEGs. |
| Non-specific Tissue Binding | Decreased | The hydrophilic nature of the PEG chain can reduce non-specific hydrophobic interactions with tissues, leading to lower background signal. |
| Immunogenicity | Reduced | PEG linkers can shield the conjugate from recognition by the immune system. |
Fluorescent Labeling and Bioimaging Probe Synthesis
The synthesis of fluorescent probes for bioimaging applications, such as fluorescence microscopy and in vivo optical imaging, also benefits from the use of short, hydrophilic linkers like this compound. These linkers serve to connect a fluorescent dye (fluorophore) to a targeting moiety, enabling the visualization and tracking of specific biological targets.
The incorporation of a short PEG linker can mitigate issues of fluorophore aggregation and self-quenching, which can diminish the brightness and reliability of a fluorescent probe. By creating a defined space between the targeting molecule and the fluorophore, the linker can help preserve the functionality of both components. The carboxylic acid of this compound is commonly used to react with amine-modified fluorescent dyes or with amine residues on a targeting protein.
The enhanced water solubility imparted by the PEG linker is particularly advantageous for biological imaging applications, as it can prevent the aggregation of the probe in aqueous buffers and biological fluids, leading to more reliable and reproducible results.
| Parameter | Advantage of Using a Short PEG Linker | Example Application |
|---|---|---|
| Signal Intensity | Reduces fluorophore self-quenching, potentially leading to brighter probes. | Labeling of antibodies for immunofluorescence microscopy. |
| Probe Stability | Improves aqueous solubility and reduces aggregation of the probe. | Development of fluorescently labeled peptides for cell-based assays. |
| Target Binding | Minimizes steric hindrance between the fluorophore and the targeting molecule's binding site. | Synthesis of fluorescent small-molecule inhibitors for receptor binding studies. |
| In Vivo Imaging | Can improve biodistribution and reduce non-specific uptake of the probe. | Development of near-infrared (NIR) probes for in vivo tumor imaging. |
Applications in Academic Research and Preclinical Development
Role in Drug Discovery and Development Research
In the landscape of drug discovery and preclinical development, the modification of molecules to improve their physicochemical properties is a fundamental step. Hydroxy-PEG1-acid sodium salt serves as a valuable tool in this context, primarily as a linker or spacer molecule to build more complex and functional chemical entities. axispharm.com
A significant challenge in early-stage drug discovery is the poor aqueous solubility of many promising small molecule candidates. This low solubility can lead to aggregation, which complicates biophysical analysis and can produce experimental artifacts. nih.gov Polyethylene (B3416737) glycol (PEG) has been identified as an effective excipient to mitigate this issue by reducing the tendency of small molecules to aggregate in water, thereby favoring the monomeric form required for accurate analysis. nih.gov
The incorporation of a this compound linker into a small molecule can significantly enhance its solubility in aqueous media, a property conferred by the hydrophilic PEG chain. broadpharm.combroadpharm.com The sodium salt form is noted to be stable for storage and shipping, unlike the free acid form which can be unstable. broadpharm.combroadpharm.combroadpharm.commedchemexpress.cn This modification is not merely for solubilization but is crucial for obtaining reliable data in research settings. By preventing aggregation, it allows for more accurate measurements of binding affinities and thermodynamics in biophysical assays such as NMR and Isothermal Titration Calorimetry (ITC). nih.gov The presence of both a hydroxyl and a carboxylic acid group provides versatile handles for further chemical derivatization. axispharm.combroadpharm.com
This compound is frequently employed as a linker in the construction of complex bioconjugates for targeted research applications. axispharm.com Its functional groups—a hydroxyl and a carboxylic acid—serve as ideal attachment points for connecting different molecular entities, such as a targeting moiety and a therapeutic or imaging agent. axispharm.comcd-bioparticles.net
A primary application in this area is the synthesis of antibody-drug conjugates (ADCs). immunomart.commedchemexpress.com In this context, Hydroxy-PEG1-acid is used as a non-cleavable linker to attach a cytotoxic agent to an antibody. immunomart.commedchemexpress.com The PEG component of the linker contributes several beneficial properties to the resulting conjugate, including increased solubility and stability. axispharm.com In preclinical studies, PEG linkers have been shown to increase the circulation time of conjugates, which can lead to enhanced efficacy. axispharm.com
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity |
|---|---|---|---|
| This compound | C5H9NaO4 | 156.1 | ≥98% |
| Hydroxy-PEG2-acid sodium salt | Not specified | 200.2 | ≥95% |
| Hydroxy-PEG4-acid sodium salt | C11H21NaO7 | 288.3 | ≥95% |
| Hydroxy-PEG8-acid sodium salt | Not specified | 464.5 | ≥96% |
| Hydroxy-PEG10-acid sodium salt | C23H45NaO13 | 552.6 | ≥95% |
Contributions to Biochemical and Cellular Assay Development
The reliability of biochemical and cellular assays is paramount for generating meaningful data. The physicochemical properties of the reagents used, including their solubility and stability in assay buffers, can significantly impact outcomes.
In biochemical and biophysical assays, false positives can often be attributed to compound aggregation. bioascent.com By improving the solubility and reducing the aggregation of test molecules, linkers like this compound can contribute to more robust and reliable assay performance. This enhancement leads to a reduction in non-specific interactions, thereby increasing the specificity of the assay. A well-solubilized molecule is more likely to interact with its intended target in a predictable manner, which can improve the sensitivity of detection.
Understanding the interactions between molecules is a cornerstone of biochemistry and drug discovery. This compound and related PEG-containing molecules can facilitate these studies by maintaining the functionality of poorly soluble compounds. Molecular dynamics simulations have shown that polymers can form energetically favorable interactions with small molecules, which can be more stable than the interactions between the small molecules themselves. researchgate.netnih.gov This stabilization prevents the aggregation that can obscure the specific interactions being investigated. By keeping the molecule of interest in a monomeric and soluble state, researchers can more accurately characterize its binding kinetics and thermodynamics with its biological target. nih.gov
Innovations in Biomedical Material Science Research
The application of PEG derivatives extends into the field of biomedical material science, particularly in the development of hydrogels and bioinks for tissue engineering and 3D bioprinting. mdpi.commdpi.com The biocompatibility and chemical versatility of PEG make it an excellent candidate for creating advanced biomaterials. mdpi.com
The functional groups on this compound can be used for crosslinking polymers to form hydrogel networks. For instance, the hydroxyl groups of PEG can be modified to create reactive terminal groups, such as amines, which can then form covalent bonds with other polymers like alginate-dialdehyde (ADA). mdpi.com These PEG-crosslinked hydrogels can mimic the biochemical properties of natural tissues. Research has shown that the length of the PEG chain can influence the physical properties of the resulting biomaterial, including its porosity and degradation rate, with longer chains sometimes leading to less stable hydrogels. mdpi.com These materials are being investigated for their ability to support cell viability and function, opening new avenues for creating engineered tissues and for targeted cell printing applications. mdpi.commdpi.com
| Research Area | Key Property Utilized | Specific Application/Utility |
|---|---|---|
| Small Molecule Modification | Hydrophilicity, Stability | Increases aqueous solubility and reduces aggregation for improved utility in biophysical assays. broadpharm.comnih.gov |
| Bioconjugation (e.g., ADCs) | Bifunctional Linker | Connects targeting moieties to therapeutic agents; PEG chain enhances conjugate stability and circulation time. axispharm.comimmunomart.commedchemexpress.com |
| Assay Development | Solubility Enhancement | Reduces non-specific interactions and aggregation-based artifacts, improving assay specificity. |
| Molecular Interaction Studies | Stabilization of Monomers | Prevents self-aggregation of small molecules, allowing for accurate characterization of target binding. nih.govresearchgate.net |
| Biomedical Materials | Crosslinking Capability | Used in the synthesis of biocompatible hydrogels and bioinks for tissue engineering research. mdpi.com |
Biocompatible Coating Development
This compound is a derivative of polyethylene glycol (PEG), a polymer widely utilized in the pharmaceutical and medical device fields for its biocompatibility and low toxicity. axispharm.com The application of PEG derivatives as biocompatible coatings is a foundational strategy to improve the in-vivo performance of materials and nanoparticles. The hydrophilic PEG chain increases the solubility of conjugated molecules in aqueous media. broadpharm.combroadpharm.com When used as a coating, the PEG moiety creates a hydration layer on a material's surface. This layer sterically hinders the adsorption of proteins and prevents non-specific interactions with cells, which is a primary cause of foreign body response and reduced efficacy of therapeutic nanoparticles.
The structure of this compound, featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, makes it a versatile component for creating such coatings. axispharm.com The carboxylic acid can be activated to form stable amide bonds with amine groups on a surface, while the hydroxyl group offers a site for further functionalization or can remain as a hydrophilic terminus. cd-bioparticles.netbroadpharm.com This dual functionality allows for the covalent attachment of the PEG linker to a surface, creating a stable and biocompatible interface. This approach is explored in the development of coatings for various applications, from nanoparticles to larger medical implants, with the goal of enhancing their compatibility within a biological environment.
| Functional Group | Role in Biocompatible Coating |
| Polyethylene Glycol (PEG) Chain | Provides hydrophilicity, creates a hydration layer, and offers steric hindrance to prevent protein adsorption. axispharm.com |
| Carboxylic Acid (as sodium salt) | Enables covalent attachment to surfaces containing primary amines through amide bond formation. broadpharm.comcd-bioparticles.net |
| Hydroxyl Group | Contributes to hydrophilicity and provides an additional site for further chemical modification. broadpharm.combroadpharm.com |
Controlled Release Systems in vitro
In the field of drug delivery, PEG-based hydrogels are extensively studied for their ability to facilitate the controlled release of therapeutic molecules. nih.gov this compound serves as a valuable building block in the synthesis of these hydrogel networks. Its bifunctional nature, with terminal hydroxyl and carboxyl groups, allows it to act as a crosslinker or as a component of a polymer backbone. broadpharm.combroadpharm.com The carboxylic acid can react with primary amines, and the hydroxyl group can be derivatized for other coupling chemistries, enabling the formation of a crosslinked polymer network that can encapsulate therapeutic agents. cd-bioparticles.net
The release of molecules from these PEG hydrogels can be governed by several mechanisms, including diffusion, swelling of the hydrogel matrix, and chemical degradation of the hydrogel structure. nih.gov The short, hydrophilic PEG1 spacer in this compound contributes to the high water content of the hydrogel, which resembles natural soft tissue and creates a suitable environment for encapsulated biologics. nih.gov Researchers can modulate the crosslinking density of the hydrogel to tune the mesh size, thereby controlling the diffusion rate of the encapsulated drug. By incorporating hydrolytically or enzymatically degradable linkages into the hydrogel network, a chemically-controlled release profile can be achieved, allowing for sustained delivery over time in in vitro models. nih.gov
Exploration in Immunological Research Contexts
The use of PEG derivatives in immunological research is multifaceted. They are employed as linkers to modify therapeutic molecules, aiming to modulate their interaction with the immune system. axispharm.com Simultaneously, the intrinsic immunogenicity of PEG itself is a significant area of investigation. nih.govacs.org
Modulation of Immune Responses via Linker Design
This compound is frequently used as a linker or spacer molecule to conjugate therapeutic agents to targeting moieties or larger carrier molecules. axispharm.com The design of this linker is critical for modulating the immune response to the conjugated substance. The PEG chain can act as a shield, sterically hindering the access of antibodies and immune cells to the epitopes of an attached protein or peptide, thereby reducing its immunogenicity. This "stealth" effect can also increase the circulation time of the drug conjugate, leading to enhanced therapeutic efficacy. axispharm.com
Understanding PEG Immunogenicity in Research Models
Contrary to its long-held reputation as being non-immunogenic, it is now understood that PEG can elicit an immune response, and a significant portion of the human population has pre-existing anti-PEG antibodies. acs.orgbiorxiv.org Research has revealed that the immunogenicity of PEG is highly dependent on its terminal groups. biorxiv.org
Recent studies have highlighted a crucial distinction between methoxy-terminated PEG (MeO-PEG) and hydroxy-terminated PEG (OH-PEG). Pre-existing anti-PEG antibodies, both IgM and IgG, have been found to primarily recognize the methoxy terminus, which is the form used in most currently marketed PEGylated nanomedicines. biorxiv.org In contrast, OH-PEG, the terminal structure present in this compound, has been shown to significantly evade binding by these pre-existing antibodies in human serum samples. biorxiv.org
This finding has profound implications for the development of PEGylated therapeutics. The use of linkers with a hydroxyl terminus, such as this compound, can lead to reduced immunogenicity. biorxiv.org In research models, lipid nanoparticles (LNPs) modified with OH-PEG showed lower binding with pre-existing antibodies compared to those modified with MeO-PEG. biorxiv.org This reduced antibody binding correlates with mitigated complement activation, a key component of the innate immune response that can lead to adverse reactions and accelerated clearance of nanoparticles. biorxiv.org While conjugating PEG to proteins or lipids can increase its immunogenicity compared to the parent PEG molecule, the choice of a hydroxyl terminus represents a key strategy to minimize this effect. nih.govbiorxiv.org
| PEG Terminus | Interaction with Pre-existing Anti-PEG Antibodies |
| Methoxy (MeO-PEG) | Primarily recognized by pre-existing anti-PEG IgM and IgG. biorxiv.org |
| Hydroxy (OH-PEG) | Exhibits significantly less binding with pre-existing anti-PEG antibodies. biorxiv.org |
Advanced Analytical Methodologies for Characterization of Hydroxy Peg1 Acid Sodium Salt Conjugates in Research
Spectroscopic Techniques for Conjugate Verification
Spectroscopic methodologies are fundamental in the verification of Hydroxy-PEG1-acid sodium salt conjugates, providing critical insights into their structural integrity and chemical composition. These techniques are indispensable for confirming the successful formation of conjugates and for the detailed analysis of their molecular features.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Linker Integrity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound conjugates. It is particularly valuable for assessing the integrity of the PEG linker and confirming the covalent attachment to target molecules.
¹H NMR spectroscopy is frequently employed to quantify the degree of PEGylation and to assess the higher-order structure of the resulting conjugates. nih.gov The characteristic signals of the polyethylene (B3416737) glycol backbone protons can be observed in the ¹H NMR spectrum. In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the hydroxyl proton of a PEG derivative typically appears around 4.56 (±0.02) ppm, providing a distinct resonance that can be monitored for changes upon conjugation. researchgate.net The main backbone resonance of PEG is also a prominent feature. researchgate.net
A crucial consideration in the ¹H NMR analysis of PEG conjugates is the natural abundance of ¹³C. Standard ¹H NMR pulse sequences are not ¹³C decoupled, which can lead to the appearance of ¹³C satellite peaks flanking the main proton signals. researchgate.netacs.org For large polymers, the integration of these satellite peaks can be comparable to that of the terminal group protons, potentially leading to incorrect structural assignments if not properly identified. researchgate.netacs.org However, when correctly assigned, these ¹³C-coupled ¹H peaks can be utilized for a more accurate determination of the polymer's molecular weight and the efficiency of the conjugation reaction. acs.org Solid-state NMR has also emerged as a useful tool for the structural characterization of large PEGylated proteins. nih.gov
Table 1: Key ¹H NMR Signals for Hydroxy-PEG-acid Derivatives
| Functional Group | Typical Chemical Shift (ppm) | Notes |
|---|---|---|
| Hydroxyl Proton (-OH) | ~4.56 (in DMSO-d6) | Can shift or broaden depending on solvent and concentration. researchgate.net |
| PEG Backbone (-CH₂CH₂O-) | ~3.5 | A strong, repeating signal characteristic of the PEG chain. |
| ¹³C Satellite Peaks | Flanking main ¹H peaks | Arise from ¹H-¹³C coupling; their integration is proportional to the 1.1% natural abundance of ¹³C. researchgate.netacs.org |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for the analysis of functional groups within this compound conjugates. By measuring the absorption of infrared radiation by the sample, it is possible to identify the presence of specific chemical bonds and functional moieties, thereby confirming the structural components of the conjugate.
Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for this purpose. nih.gov A key analytical band for PEG-containing systems is the C-O-C stretching vibration, which typically appears as a strong and narrow peak around 1089 cm⁻¹. nih.gov This peak is well-differentiated from the absorption bands of other common biopolymer functional groups, such as amides and carbonyls, making it a reliable marker for the presence of the PEG linker. nih.gov
The IR spectrum of a this compound conjugate will also exhibit characteristic bands corresponding to the hydroxyl (-OH) and carboxylate (-COO⁻) groups. The O-H stretching vibration of the hydroxyl group is typically observed as a broad band in the region of 3600-3450 cm⁻¹. masterorganicchemistry.com The carboxylate group gives rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For sodium salts of carboxylic acids, these bands are typically found around 1583 cm⁻¹ and 1384 cm⁻¹, respectively. researchgate.net The presence and position of these bands can confirm the integrity of the terminal functional groups of the linker after conjugation.
Table 2: Characteristic IR Absorption Frequencies for this compound Conjugates
| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3600 - 3450 (broad) libretexts.org |
| Alkane (C-H) | Stretching | 2950 - 2850 libretexts.org |
| Carboxylate (COO⁻) | Asymmetric Stretching | ~1583 researchgate.net |
| Carboxylate (COO⁻) | Symmetric Stretching | ~1384 researchgate.net |
| Ether (C-O-C) | Stretching | ~1100 (strong) nih.govresearchgate.net |
Chromatographic Methods for Product Purity and Homogeneity Assessment
Chromatographic techniques are essential for evaluating the purity and homogeneity of this compound conjugates. These methods separate the components of a mixture based on their differential interactions with a stationary and a mobile phase, allowing for the quantification of the desired product and the detection of unreacted starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PEGylated biomolecules. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is particularly effective in separating the PEGylated conjugate from the unconjugated protein or peptide and from free PEG linkers. lcms.czphenomenex.com This separation is based on differences in hydrophobicity. waters.com
For many PEGylated proteins, the use of a C4 column with an acetonitrile/water gradient containing trifluoroacetic acid (TFA) provides optimal separation. phenomenex.com The elution of the different species can be monitored by UV detection, typically at 214 nm or 280 nm. phenomenex.comthermofisher.com In some cases, HPLC can even resolve species with different numbers of attached PEG chains (e.g., mono-PEGylated vs. di-PEGylated) and positional isomers of the PEGylated product. phenomenex.comchromatographyonline.com The use of a charged aerosol detector (CAD) can be advantageous for quantifying PEG reagents that lack a strong UV chromophore. chromatographyonline.comthermofisher.com
Table 3: Typical RP-HPLC Parameters for Analysis of PEGylated Conjugates
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | C4 or C8 silica-based column | Provides hydrophobic surface for separation. phenomenex.com |
| Mobile Phase A | Water with 0.1% TFA | Aqueous component of the gradient. |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic component for eluting hydrophobic species. phenomenex.com |
| Gradient | Linear gradient from low to high %B | To elute components with varying hydrophobicities. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 214 nm or 280 nm | To monitor the elution of peptides/proteins. phenomenex.com |
Size Exclusion Chromatography (SEC) for PEGylated Species Analysis
Size Exclusion Chromatography (SEC) is a widely used method for separating molecules based on their hydrodynamic radius in solution. It is a primary technique for monitoring the aggregation of protein biotherapeutics and is highly effective for separating PEGylated species from unreacted protein and other components of the reaction mixture. nih.gov The attachment of a PEG chain significantly increases the hydrodynamic size of a molecule, causing the conjugate to elute earlier from the SEC column than the smaller, unconjugated molecule. sigmaaldrich.cn
SEC can effectively resolve native proteins from their mono- and di-PEGylated counterparts. chromatographyonline.comsigmaaldrich.cn However, due to the unique conformation of PEGylated proteins, which is different from that of globular proteins, standard SEC column calibration methods may not be accurate for molecular weight determination. wyatt.com Therefore, SEC is often coupled with other detectors, such as multi-angle light scattering (MALS), to obtain absolute molecular weight information. nih.govwyatt.com The choice of mobile phase is critical to prevent non-specific interactions with the column matrix; a common mobile phase is a phosphate (B84403) buffer with a salt, such as sodium sulfate, at a neutral pH. chromatographyonline.comsigmaaldrich.cn
Table 4: Representative SEC Conditions for PEGylated Conjugate Analysis
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Silica-based with appropriate pore size (e.g., 150 Å, 250 Å) | Pore size is selected based on the expected size range of the analytes. chromatographyonline.comsigmaaldrich.cn |
| Mobile Phase | 100-150 mM Phosphate Buffer, pH 7.0, with added salt (e.g., 150 mM NaCl or Na₂SO₄) | Isocratic elution to minimize secondary interactions with the stationary phase. chromatographyonline.comsigmaaldrich.cn |
| Flow Rate | 0.5 - 1.0 mL/min | To ensure efficient separation based on size. |
| Temperature | Ambient or controlled (e.g., 30°C) | To maintain consistent retention times. nih.gov |
| Detection | UV at 214 nm or 280 nm; MALS for absolute MW | UV for protein detection; MALS provides information on molecular weight and size. nih.gov |
Mass Spectrometry for Conjugation Site Determination
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of this compound conjugates, providing precise mass measurements that can confirm the degree of PEGylation and help identify the specific sites of conjugation. nih.govsciex.com The inherent heterogeneity and polydispersity of many PEG reagents can complicate mass spectra, but high-resolution mass spectrometers, such as time-of-flight (TOF) instruments, are capable of resolving these complex mixtures. sciex.comnih.gov
To determine the exact location of PEG attachment on a protein or peptide, a "bottom-up" proteomics approach is typically employed. The PEGylated conjugate is enzymatically digested (e.g., with trypsin) to generate a mixture of smaller peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). enovatia.com The mass of the PEGylated peptides will be increased by the mass of the attached PEG moiety. By sequencing the PEGylated peptides through fragmentation in the mass spectrometer (MS/MS), the specific amino acid residue (e.g., lysine (B10760008) or the N-terminus) to which the this compound is attached can be pinpointed. enovatia.com
The analysis of intact PEGylated proteins by MS can be challenging due to the formation of multiple charge states. The post-column addition of amines, such as triethylamine (B128534) (TEA), can act as a charge-stripping agent, simplifying the mass spectrum by reducing the charge state distribution and facilitating data interpretation and deconvolution to determine the accurate mass of the conjugate. nih.govacs.orgingenieria-analitica.com
Table 5: Mass Spectrometry Approaches for Conjugate Characterization
| Technique | Application | Information Obtained |
|---|---|---|
| Intact Mass Analysis (LC-MS) | Verification of conjugation and degree of PEGylation | Average molecular weight of the conjugate and distribution of PEGylated species (e.g., 0, 1, 2 PEGs attached). sciex.com |
| Peptide Mapping (LC-MS/MS) | Determination of conjugation site | Identification of the specific amino acid residue(s) modified with the PEG linker. enovatia.com |
Peptide Mapping and Reporter Residue Analysis
Peptide mapping is a cornerstone analytical technique for the primary structure confirmation of proteins and for identifying and locating post-translational modifications, including sites of bioconjugation. nih.gov For proteins conjugated with this compound, peptide mapping provides definitive evidence of the specific amino acid residues that have been modified.
The process begins with the enzymatic digestion of the conjugated protein, typically using trypsin, which cleaves the protein at specific amino acid residues (lysine and arginine). creativepegworks.comacs.org The resulting mixture of peptides is then separated using high-performance liquid chromatography (HPLC) and analyzed by mass spectrometry (MS). creativepegworks.com
A key challenge in the peptide mapping of PEGylated proteins is that the PEG moiety can interfere with the enzymatic digestion and the subsequent analysis. sterlingpharmasolutions.com However, the small size of the this compound linker mitigates some of these challenges.
Reporter Residue Analysis:
A significant advancement in the characterization of PEGylated proteins is the use of cleavable linkers that leave behind a "reporter residue" upon cleavage. nih.gov While this compound itself is a stable linker, the principles of reporter residue analysis can be adapted. In this context, the "reporter" is the mass shift corresponding to the remnant of the linker attached to a specific amino acid after enzymatic digestion.
By comparing the peptide maps of the unconjugated protein with the this compound conjugate, peptides that have been modified can be identified by a characteristic mass shift. Tandem mass spectrometry (MS/MS) is then employed to fragment the modified peptide, allowing for the precise identification of the modified amino acid.
Illustrative Research Findings:
While specific research data for conjugates of this compound is not extensively published, we can extrapolate from studies on similar short PEG linkers. For instance, in a study analyzing an antibody-drug conjugate (ADC) with a short linker, peptide mapping successfully identified the specific lysine residues that were conjugated. The following table illustrates the type of data that would be generated from such an analysis of a hypothetical monoclonal antibody (mAb-X) conjugated with this compound.
Table 1: Illustrative Peptide Mapping Data for mAb-X Conjugated with this compound This table is a representative example of expected results and is not derived from a specific experimental study on this compound.
| Peptide Sequence | Unconjugated Mass (Da) | Conjugated Mass (Da) | Mass Shift (Da) | Identified Conjugation Site |
| T15 (Light Chain) | 2145.1 | 2283.2 | 138.1 | Lysine-145 |
| T23 (Heavy Chain) | 1876.9 | 2015.0 | 138.1 | Lysine-223 |
| T31 (Heavy Chain) | 3210.6 | 3210.6 | 0 | No Conjugation |
| T40 (Heavy Chain) | 2543.3 | 2681.4 | 138.1 | Lysine-392 |
The observed mass shift of 138.1 Da would correspond to the mass of the Hydroxy-PEG1-acid moiety (C5H8O4) attached to the amino acid residue. This level of detailed analysis is crucial for understanding the structure-activity relationship of the conjugate and for ensuring manufacturing consistency.
Intact Mass Analysis of Conjugates
This analysis is typically performed using electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC) for online separation and desalting. enovatia.com Native mass spectrometry, which analyzes the protein in its folded state, can be particularly useful for complex conjugates as it often results in a less complex charge state distribution. thermofisher.com
Research Findings and Data Interpretation:
The analysis of a protein conjugated with this compound would be expected to show a distribution of peaks, with each peak corresponding to the protein with a different number of attached linkers. The mass difference between adjacent peaks would correspond to the mass of the this compound (156.1 Da). broadpharm.com
Deconvolution of the resulting mass spectrum allows for the determination of the average number of linkers per protein molecule. The following table provides an illustrative example of the kind of data that would be obtained from the intact mass analysis of a monoclonal antibody (mAb-Y) conjugated with this compound.
Table 2: Illustrative Intact Mass Analysis Data for mAb-Y Conjugated with this compound This table is a representative example of expected results and is not derived from a specific experimental study on this compound.
| Species | Observed Mass (Da) | Number of Conjugated Linkers | Relative Abundance (%) |
| Unconjugated mAb-Y | 148,250.5 | 0 | 15.2 |
| mAb-Y + 1 Linker | 148,406.7 | 1 | 25.8 |
| mAb-Y + 2 Linkers | 148,562.9 | 2 | 30.5 |
| mAb-Y + 3 Linkers | 148,719.0 | 3 | 18.3 |
| mAb-Y + 4 Linkers | 148,875.2 | 4 | 7.1 |
| mAb-Y + 5 Linkers | 149,031.4 | 5 | 3.1 |
From this data, an average linker-to-protein ratio can be calculated, providing a critical quality attribute for the conjugated product. The high resolution and accuracy of modern mass spectrometers enable the clear differentiation of these various conjugated species, even with the relatively small mass addition of the this compound linker.
Challenges and Future Directions in the Academic Research of Hydroxy Peg1 Acid Sodium Salt
Addressing Heterogeneity in Conjugation Products
A significant challenge in the use of PEG linkers, including Hydroxy-PEG1-acid sodium salt, is the potential for heterogeneity in the final conjugation products. acs.orgnih.gov Traditional conjugation methods often target common functional groups on biomolecules, such as the amine groups on lysine (B10760008) residues, which are typically abundant and exposed on the surface of proteins. youtube.com This non-specific approach can lead to a mixture of products with varying numbers of PEG chains attached at different locations. nih.govtandfonline.com This compositional heterogeneity can result in inconsistent pharmacokinetic and pharmacodynamic profiles, complicating drug development and characterization. tandfonline.comnih.gov
Research efforts are focused on developing strategies to produce more uniform and well-defined bioconjugates. The binomial distribution of PEG moieties in non-specific reactions highlights that achieving a uniform composition is challenging, especially for smaller biomolecules. nih.gov One promising approach is the design of novel cleavable PEG linkers. These linkers can be engineered to be removed during analytical procedures like peptide mapping, leaving behind a reporter molecule that allows for the precise identification of the PEG attachment site. acs.org This simplifies the characterization of complex mixtures and aids in optimizing conjugation strategies to favor specific sites. acs.org
Another strategy involves refining purification techniques. For instance, hydrophobic interaction chromatography has proven effective in separating PEGylated particle populations based on their surface characteristics, which directly correlate with their biological performance. nih.gov By separating heterogeneous mixtures, researchers can isolate the most effective conjugate species for further development. nih.gov
Table 1: Strategies to Mitigate Heterogeneity in PEGylation
| Strategy | Description | Key Advantage |
|---|---|---|
| Site-Specific Conjugation | Utilizing chemistries that target unique sites on a biomolecule (e.g., single cysteine residues, N-terminus). nih.govnih.gov | Produces a homogenous product with a defined drug-to-antibody ratio (DAR). purepeg.com |
| Cleavable Linkers | Incorporating a linker that can be selectively cleaved, aiding in the analytical characterization of attachment sites. acs.org | Simplifies the identification of PEGylation sites in complex mixtures. acs.org |
| Advanced Purification | Employing techniques like hydrophobic interaction chromatography to separate different PEGylated species. nih.gov | Allows for the isolation of the desired conjugate from a heterogeneous mixture. nih.gov |
| Enzymatic Ligation | Using enzymes like transglutaminase to attach PEG linkers to specific amino acid sequences. nih.govacs.org | Offers high selectivity and mild reaction conditions, preserving protein function. nih.gov |
Development of Novel Conjugation Chemistries for Enhanced Selectivity and Efficiency
To overcome the issue of heterogeneity, a major focus of academic research is the development of novel conjugation chemistries that offer greater selectivity and efficiency. ucl.ac.uk Site-specific PEGylation is a key goal, ensuring that the PEG linker is attached to a precise location on the target molecule, thereby preserving its biological activity and ensuring a uniform product. nih.govwpmucdn.com
Several innovative approaches are being explored:
Targeting Specific Amino Acids: While lysine conjugation is common, it often leads to mixtures. wpmucdn.com Therefore, chemistries targeting less abundant amino acids are being developed.
Cysteine Tagging: Genetically introducing a single cysteine residue into a protein provides a unique reactive handle for maleimide-functionalized PEGs, resulting in a specific covalent bond. nih.gov
Tyrosine Tagging: Novel reactions have been developed to target tyrosine residues, which are relatively uncommon in proteins. nih.gov
Histidine Tagging: Site-specific PEGylation has been demonstrated at polyhistidine tags (His-tags), which are often incorporated into recombinant proteins for purification. acs.org This method allows for conjugation away from the protein's active sites. acs.org
N-Terminal Modification: The unique pKa of the N-terminal α-amine group allows for its selective modification under mildly acidic conditions, enabling site-specific attachment of a PEG-aldehyde via reductive amination. nih.govnih.gov
Enzymatic Conjugation: Biocatalysts offer high specificity under mild conditions. nih.gov Enzymes like transglutaminase can ligate PEG linkers to specific glutamine residues, while subtiligase can be used for selective N-terminal modification. nih.govacs.org Sortase A is another enzyme used to modify the C-terminus of proteins with high precision. nih.gov
Disulfide Re-bridging: This technique targets native disulfide bonds within a protein. The disulfide is reduced, and a bis-alkylating PEG reagent forms a three-carbon bridge between the two sulfur atoms, effectively replacing the disulfide bond with a PEGylated linker while maintaining the protein's structure. ucl.ac.ukresearchgate.net
These advanced chemistries are crucial for creating next-generation bioconjugates where the precise placement of the this compound linker is critical for optimal performance.
Expanding Applications in Emerging Research Fields (e.g., PROTACs)
The unique properties of short PEG linkers like this compound make them highly valuable in emerging therapeutic modalities, most notably in the development of Proteolysis Targeting Chimeras (PROTACs). precisepeg.comglpbio.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's proteasome system.
The linker connecting the target-binding ligand and the E3 ligase-binding ligand is not merely a spacer but a critical component that influences the PROTAC's efficacy. axispharm.comexplorationpub.com The length, flexibility, and chemical composition of the linker are crucial for the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). precisepeg.com
Here's how this compound and similar short PEG linkers contribute to PROTAC design:
Ternary Complex Formation: The linker's length and flexibility are optimized to facilitate the proper orientation and interaction between the target protein and the E3 ligase. axispharm.comexplorationpub.com If the linker is too short, steric hindrance may prevent the formation of a stable complex; if it's too long, the interaction may be too weak for efficient ubiquitination. explorationpub.com
The development of PROTACs is a rapidly advancing field, and the rational design of linkers is a key area of research. nih.gov The availability of well-defined, short PEG building blocks is essential for systematically exploring the structure-activity relationships of PROTACs and for creating degraders for new and challenging "undruggable" targets. axispharm.com
Sustainable Synthesis and Green Chemistry Approaches
In line with the growing emphasis on environmental responsibility in chemical research, there is a significant push towards developing sustainable and green synthetic methods for PEG derivatives. tandfonline.com Polyethylene (B3416737) glycol itself is considered a green solvent; it is non-toxic, biodegradable, thermally stable, and can dissolve a wide range of organic compounds and metal salts. nsf.govsioc-journal.cnresearchgate.net
Future research directions in this area include:
PEG as a Reaction Medium: Utilizing PEG as an environmentally friendly solvent for organic synthesis reactions reduces the reliance on volatile and hazardous organic solvents. nsf.govsioc-journal.cn PEG can sometimes also act as a catalyst or co-catalyst in these reactions. nsf.gov
Enzymatic Synthesis: The use of enzymes, such as lipase (B570770) B from Candida antarctica, for the synthesis of functionalized PEGs represents an environmentally friendly approach. nih.gov Enzymatic reactions are highly specific, occur under mild conditions, and can produce high yields with minimal by-products. nih.gov
Atom Economy: Green chemistry principles emphasize maximizing atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. tandfonline.com PEGylation processes can be designed to have a high atom economy, for example, when using reagents where the only by-product is a small, easily removable molecule. tandfonline.com
Integrated Processes: Developing integrated processes that combine the PEGylation reaction with purification steps can improve efficiency and reduce waste. For example, using aqueous biphasic systems for both the reaction and the subsequent separation of the PEGylated product from the unreacted protein is a promising green chemistry approach. rsc.orgua.pt
By focusing on these sustainable practices, academic research aims to make the synthesis and application of linkers like this compound not only more efficient and precise but also more environmentally benign. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| p-acetyl-L-phenylalanine |
| p-azidophenylalanine |
| Lysine |
| Cysteine |
| Tyrosine |
| Histidine |
| Glutamine |
| Ethylene (B1197577) oxide |
| Maleimide |
| Aldehyde |
| Thiol |
| Amine |
| Carboxylic acid |
| Candida antarctica lipase B |
| Transglutaminase |
| Subtiligase |
Q & A
Basic Research Questions
Q. How can the acidic/basic nature of Hydroxy-PEG1-acid sodium salt be experimentally determined in aqueous solutions?
- Methodology :
- Prepare a 1% (w/v) aqueous solution of the salt.
- Use pH paper or a calibrated pH meter to measure the solution’s pH .
- Classify the salt based on hydrolysis principles:
- If pH < 7: Likely derived from a strong acid and weak base.
- If pH > 7: Likely derived from a weak acid and strong base.
- Neutral salts (pH ≈ 7) suggest a strong acid-strong base combination.
- Confirm the parent acid/base by dissociating the salt into its cation (e.g., sodium) and anion (e.g., Hydroxy-PEG1-acid), then reconstructing the parent compounds (e.g., combining the anion with H⁺ to identify the parent acid) .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by comparing proton/carbon spectra to reference data.
- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 220 nm.
- Elemental Analysis : Verify stoichiometry (e.g., sodium content via ICP-MS).
- FT-IR Spectroscopy : Identify functional groups (e.g., PEG ether linkages, carboxylate peaks) .
Advanced Research Questions
Q. How should researchers design experiments to investigate interactions between this compound and biomolecules (e.g., proteins or lipids)?
- Methodology :
- Titration Studies : Monitor binding affinity using isothermal titration calorimetry (ITC) or fluorescence quenching.
- Spectroscopic Analysis : Employ circular dichroism (CD) to detect conformational changes in proteins.
- Control Variables : Maintain ionic strength (e.g., using Tris buffer) and temperature (25°C ± 1°C) to isolate salt-specific effects.
- Statistical Frameworks : Use PICO (Population: biomolecule; Intervention: salt concentration; Comparison: untreated controls; Outcome: structural/functional changes) to define hypotheses .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible biological assays?
- Methodology :
- Quality Control (QC) Protocols :
- HPLC Purity Thresholds : Require ≥95% purity for all batches.
- Peptide Content Analysis : Quantify free acid/ester impurities via LC-MS (request this explicitly if using the salt in cell-based assays) .
- Documentation : Adhere to Beilstein Journal guidelines: report synthesis steps, purification methods, and characterization data in the main text or supplementary materials .
Q. How can researchers reconcile contradictory data in studies involving this compound’s solubility or reactivity?
- Methodology :
- Controlled Replication : Repeat experiments under identical conditions (e.g., solvent grade, temperature).
- Error Source Analysis :
- Check for residual solvents (e.g., dichloromethane) via GC-MS.
- Quantify hygroscopicity effects by storing salts in desiccators.
- Cross-Validation : Compare results with orthogonal techniques (e.g., dynamic light scattering for aggregation vs. NMR for chemical stability) .
Data Handling and Reporting Standards
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?
- Methodology :
- Nonlinear Regression : Fit data to Hill or logistic models using tools like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
- Error Bars : Report standard deviation (SD) for n ≥ 3 replicates.
- Reprodubility Checklist : Include raw data, instrument settings, and software versions in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
